3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride
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Description
3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride is a chemical compound with the molecular formula C12H11ClFN. It has a molecular weight of 223.67 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride can be represented by the canonical SMILES stringC1=CC(=CC(=C1)N)C2=CC(=CC=C2)F.Cl
. The InChI key for this compound is LNUWHWWGZKEETJ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride is a solid substance . It has a molecular weight of 223.67 . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Synthesis and Derivatives
The compound 3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride has been explored in various synthetic pathways. For example, a study by Anderson et al. (1988) involved the synthesis of 3-fluoro-1-aminoadamantane, a derivative of the title compound, through a convenient and rapid three-step reaction sequence (Anderson, Burks, & Harruna, 1988).
Fluorescence Detection and Spectroscopy
In the field of fluorescence detection and spectroscopy, the compound has seen significant application. Shaferov et al. (2020) used a palladium-catalyzed amination to synthesize optically active 3,3’-diaminosubstituted biphenyl derivatives, closely related to the compound . These compounds were then employed as enantioselective fluorescent detectors for amino alcohols and metal cations (Shaferov et al., 2020).
Pharmaceutical Research
In pharmaceutical research, derivatives of 3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride have been synthesized and tested for their biological activities. Egawa et al. (1984) developed various compounds with substituted cyclic amino groups at C-7, demonstrating significant antibacterial activity in vitro and in vivo, indicative of the potential for developing new pharmaceutical agents (Egawa et al., 1984).
Material Science and OLEDs
In material science, particularly in the development of OLEDs (Organic Light-Emitting Diodes), the compound has been utilized. Liu et al. (2016) synthesized a new bipolar fluorophore for use in green and orange-red phosphorescent OLEDs, which shows the potential of such compounds in advanced electronic applications (Liu et al., 2016).
properties
IUPAC Name |
2-(3-fluorophenyl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN.ClH/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14;/h1-8H,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGDEUOROHULIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374575 |
Source
|
Record name | 3'-fluoro-[1,1'-biphenyl]-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride | |
CAS RN |
139769-18-9 |
Source
|
Record name | 3'-fluoro-[1,1'-biphenyl]-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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